molecular formula C18H15ClF3N5OS B12129544 2-[4-amino-5-(4-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-[2-chloro-5-(trifluor omethyl)phenyl]acetamide

2-[4-amino-5-(4-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-[2-chloro-5-(trifluor omethyl)phenyl]acetamide

Cat. No.: B12129544
M. Wt: 441.9 g/mol
InChI Key: RDRZNOHSIQTGOB-UHFFFAOYSA-N
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Description

The compound 2-[4-amino-5-(4-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide is a 1,2,4-triazole derivative featuring a thioether linkage and an acetamide moiety. Its structure includes:

  • Triazole core: A 1,2,4-triazole ring substituted with a 4-amino group and a 4-methylphenyl group at positions 4 and 5, respectively.
  • Thioether bridge: A sulfur atom connects the triazole to an acetamide group.

This scaffold is part of a broader class of triazole-based acetamides studied for diverse pharmacological activities, including anti-inflammatory and antimicrobial effects .

Properties

Molecular Formula

C18H15ClF3N5OS

Molecular Weight

441.9 g/mol

IUPAC Name

2-[[4-amino-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C18H15ClF3N5OS/c1-10-2-4-11(5-3-10)16-25-26-17(27(16)23)29-9-15(28)24-14-8-12(18(20,21)22)6-7-13(14)19/h2-8H,9,23H2,1H3,(H,24,28)

InChI Key

RDRZNOHSIQTGOB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

Formation of the 1,2,4-Triazole Core

The triazole ring is synthesized via cyclization of a thiosemicarbazide intermediate. In a representative protocol:

  • 4-Methylphenyl thiosemicarbazide is prepared by reacting 4-methylphenyl isothiocyanate with hydrazine hydrate in methanol under reflux (12–15 hours).

  • Cyclization is induced using 2N NaOH at 80–90°C for 4 hours, yielding 5-(4-methylphenyl)-4-amino-4H-1,2,4-triazole-3-thiol.

Reaction Conditions Table

StepReagentsSolventTemperatureTimeYield
1Hydrazine hydrate, 4-methylphenyl isothiocyanateMethanolReflux12–15 h85%
22N NaOHAqueous80–90°C4 h78%

Functionalization of the Triazole Thiol

The thiol group at position 3 of the triazole is alkylated with 2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide. This step employs anhydrous potassium carbonate in acetone, facilitating nucleophilic substitution:
Triazole-SH+Cl-CH2-CO-NH-ArK2CO3,acetoneTriazole-S-CH2-CO-NH-Ar\text{Triazole-SH} + \text{Cl-CH}_2\text{-CO-NH-Ar} \xrightarrow{K_2CO_3, \text{acetone}} \text{Triazole-S-CH}_2\text{-CO-NH-Ar}

Key Parameters

  • Solvent: Anhydrous acetone (70 mL per 0.1 mol substrate).

  • Catalyst: K2_2CO3_3 (2 equivalents).

  • Reaction Time: 5 hours at room temperature.

  • Yield: 73–78%.

Synthesis of 2-Chloro-N-[2-Chloro-5-(Trifluoromethyl)Phenyl]Acetamide

This intermediate is prepared via acylation of 2-chloro-5-(trifluoromethyl)aniline with chloroacetyl chloride:

Reaction Protocol

  • 2-Chloro-5-(trifluoromethyl)aniline (0.1 mol) is dissolved in toluene (150 mL).

  • Chloroacetyl chloride (0.1 mol) and triethylamine (TEA, 2–4 drops) are added dropwise under nitrogen.

  • The mixture is refluxed for 6 hours, followed by precipitation in ice-water.

Analytical Data

  • Purity: >95% (TLC, toluene:acetone 8:2).

  • Yield: 82%.

Coupling and Purification

The final coupling step combines the triazole thiol and chloroacetamide intermediate. Critical optimizations include:

Solvent and Base Selection

  • Optimal Solvent: Dry acetone minimizes side reactions (e.g., oxidation).

  • Base: K2_2CO3_3 outperforms NaHCO3_3 due to superior solubility in acetone.

Workup and Crystallization

  • The crude product is precipitated in ice-water and filtered.

  • Recrystallization in ethanol removes unreacted starting materials, yielding white crystals.

Characterization Data

  • Melting Point: 176–178°C.

  • FT-IR (KBr): 3280 cm1^{-1} (N-H), 1680 cm1^{-1} (C=O), 1250 cm1^{-1} (C-F).

  • 1H^1H-NMR (DMSO-d6_6 ): δ 2.35 (s, 3H, CH3_3), 4.20 (s, 2H, SCH2_2), 7.25–7.82 (m, aromatic H).

Comparative Analysis of Methodologies

A review of four independent syntheses reveals consistent use of nucleophilic substitution for triazole-acetamide coupling but variability in cyclization conditions:

Cyclization Optimization Table

SourceBaseTemperatureTimeYield
2N NaOH80–90°C4 h78%
1N NaOH70°C6 h68%

The higher base concentration in reduces reaction time by 33% while improving yield.

Challenges and Solutions in Scalability

Byproduct Formation

  • Issue: Thiol oxidation to disulfides during coupling.

  • Mitigation: Conduct reactions under nitrogen atmosphere.

Purification Difficulties

  • Issue: Co-elution of unreacted aniline in column chromatography.

  • Solution: Sequential recrystallization in ethanol and ethyl acetate .

Chemical Reactions Analysis

Types of Reactions

2-[4-amino-5-(4-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product is obtained .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution of the chloro group can yield various substituted derivatives .

Scientific Research Applications

Research indicates that this compound exhibits significant biological activities:

  • Antimicrobial Properties : Preliminary studies suggest potential efficacy against various microbial strains.
  • Enzyme Inhibition : The triazole ring is known for its ability to interact with enzyme active sites, potentially leading to inhibition of enzymatic functions.

Scientific Research Applications

The applications of 2-[4-amino-5-(4-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide span various fields:

Chemistry

Used as a building block for synthesizing more complex molecules due to its unique functional groups.

Biology

Studied for its potential antimicrobial and antifungal properties, contributing to the development of new therapeutic agents.

Medicine

Investigated as a candidate for developing pharmaceuticals, particularly antifungal and antibacterial agents. Its unique structure may confer distinct biological activities compared to other triazole derivatives.

Industry

Utilized in the development of agrochemicals and other industrial applications due to its chemical reactivity and biological efficacy.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound:

  • Antimicrobial Activity : A study demonstrated that derivatives of this compound exhibited significant inhibitory effects against various bacterial strains.
  • Anticancer Studies : Preliminary investigations suggest potential anticancer properties, warranting further exploration into its efficacy against different cancer cell lines.

Mechanism of Action

The mechanism of action of 2-[4-amino-5-(4-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, it is believed to inhibit the synthesis of essential proteins or enzymes in microorganisms, leading to their death. The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

Substituent Variations on the Triazole Ring

Compound Name (Reference) Triazole Substituents Key Structural Features Molecular Weight Evidence ID
Target Compound 4-amino, 5-(4-methylphenyl) Enhanced electron density from methylphenyl; potential for π-π stacking 427.8 (C₁₇H₁₃ClF₃N₅OS)
2-{[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,4-dimethylphenyl)acetamide 4-amino, 5-(trifluoromethyl) Trifluoromethyl group increases metabolic stability and electronegativity 358.3 (C₁₄H₁₅F₃N₅OS)
2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide 4-amino, 5-(4-chlorophenyl) Chlorophenyl enhances lipophilicity; potential halogen bonding 427.8 (C₁₇H₁₃ClF₃N₅OS)
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[[4-(3-methylphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide 4-(3-methylphenyl), 5-pyridinyl Pyridinyl introduces hydrogen-bonding capability Not reported

Key Observations :

  • The 4-amino group on the triazole is conserved across analogs, suggesting its critical role in biological interactions (e.g., hydrogen bonding with enzymes) .
  • Methylphenyl vs. chlorophenyl : The 4-methylphenyl group in the target compound may improve membrane permeability compared to the electron-withdrawing 4-chlorophenyl in .
  • Trifluoromethyl vs. pyridinyl : The trifluoromethyl group () enhances metabolic resistance, while pyridinyl () could modulate solubility and target selectivity .

Variations in the Acetamide Group

Compound Name (Reference) Acetamide Substituent Functional Impact Evidence ID
Target Compound 2-chloro-5-(trifluoromethyl)phenyl Combines halogen and trifluoromethyl for enhanced receptor affinity
N-(5-chloro-2-methylphenyl)acetamide () 5-chloro-2-methylphenyl Methyl and chloro groups balance lipophilicity and steric effects
N-[4-(dimethylamino)phenyl]acetamide () 4-(dimethylamino)phenyl Dimethylamino group introduces basicity, potentially altering pharmacokinetics

Key Observations :

  • The 2-chloro-5-(trifluoromethyl)phenyl group in the target compound synergizes halogen bonding (Cl) and hydrophobic interactions (CF₃), which may improve target engagement compared to simpler aryl groups .
  • Dimethylamino substituents () could enhance solubility but reduce blood-brain barrier penetration due to increased polarity .

Biological Activity

The compound 2-[4-amino-5-(4-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide is a novel derivative of the 1,2,4-triazole class, which has garnered attention for its diverse biological activities. This article delves into the synthesis, biological activity, and potential applications of this compound, supported by relevant research findings and case studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

  • Formation of the Triazole Ring : The initial step involves the reaction of 4-amino-5-(4-methylphenyl)-1,2,4-triazole with appropriate thiol reagents to introduce the thio group.
  • Acetamide Formation : The thio-substituted triazole is then reacted with chloroacetyl derivatives to form the acetamide linkage.
  • Purification : The final product is purified using crystallization or chromatography techniques to ensure high purity for biological testing.

The yield and purity of the synthesized compound can be confirmed through various analytical techniques such as NMR and mass spectrometry.

Anticancer Properties

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant anticancer properties. For instance, a study demonstrated that derivatives similar to our compound showed potent activity against various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

  • Case Study : A related triazole derivative was tested against the HCT-116 colon carcinoma cell line, showing an IC50 value of 6.2 μM, indicating strong antiproliferative activity .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial potential. Studies have shown that triazole derivatives possess broad-spectrum antibacterial and antifungal activities.

  • Table 1: Antimicrobial Activity Comparison
CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Triazole Derivative AStaphylococcus aureus15 µg/mL
Triazole Derivative BEscherichia coli20 µg/mL
Triazole Derivative CCandida albicans10 µg/mL

Anti-inflammatory Effects

Some studies have highlighted the anti-inflammatory properties of triazole derivatives. These compounds may inhibit pro-inflammatory cytokines and enzymes, contributing to their therapeutic potential in treating inflammatory diseases.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Aryl Hydrocarbon Receptor (AhR) : Some derivatives have been shown to act as ligands for AhR, which plays a critical role in cellular responses to environmental toxins and has implications in cancer biology .
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation, such as cyclooxygenases (COX) and lipoxygenases (LOX).

Q & A

Basic Research Questions

Q. What are the critical parameters for synthesizing the compound with high purity?

  • Methodological Answer : Synthesis requires multi-step reactions with precise control of temperature (e.g., 60–80°C for cyclization steps), solvent selection (e.g., DMF or ethanol for solubility optimization), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) . Reaction pH should be maintained between 6–8 to prevent decomposition of sensitive functional groups like the trifluoromethyl moiety .

Q. How can spectroscopic techniques confirm the compound’s structural integrity?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks to confirm aromatic protons (δ 7.2–8.1 ppm) and acetamide carbonyl (δ ~170 ppm) .
  • IR Spectroscopy : Validate the presence of sulfanyl (C-S stretch, ~600–700 cm⁻¹) and triazole ring (C=N stretch, ~1500 cm⁻¹) .
  • HPLC : Use a C18 column (70:30 acetonitrile/water) to assess purity (>95%) and detect impurities .

Q. What laboratory conditions are optimal for compound stability?

  • Methodological Answer : Store at –20°C in amber vials to prevent photodegradation. Avoid aqueous solutions with pH <5 or >9, as extreme pH accelerates hydrolysis of the acetamide bond . Stability testing via accelerated degradation studies (40°C/75% RH for 4 weeks) is recommended .

Advanced Research Questions

Q. How can molecular docking predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Software : Use AutoDock Vina or Schrödinger Suite for docking simulations.
  • Protocol : Prepare the protein target (e.g., kinase enzymes) by removing water molecules and adding polar hydrogens. Define the binding site using residues within 10 Å of the co-crystallized ligand. Validate docking poses via RMSD analysis (<2.0 Å) against known inhibitors .
  • Interpretation : Prioritize poses where the trifluoromethyl group engages in hydrophobic pockets, and the triazole forms hydrogen bonds with catalytic residues .

Q. How to resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Assay Standardization : Replicate studies under uniform conditions (e.g., cell line: HEK-293, incubation time: 48h) to eliminate variability .
  • Orthogonal Assays : Cross-validate antimicrobial activity using both broth microdilution (MIC) and disk diffusion methods .
  • Structural Confirmation : Ensure batch-to-batch consistency via LC-MS to rule out impurities affecting results .

Q. What strategies optimize structure-activity relationships (SAR) for derivatives?

  • Methodological Answer :

  • Derivatization : Replace the 4-methylphenyl group with electron-withdrawing substituents (e.g., -NO₂) to enhance electrophilic reactivity .
  • Functional Group Analysis : Test truncated analogs (e.g., removing the sulfanyl group) to isolate contributions to activity .
  • Bioassay Profiling : Screen derivatives against a panel of targets (e.g., COX-2, EGFR) to identify selectivity trends .

Q. How do substitution patterns on the triazole ring influence target binding?

  • Methodological Answer :

  • Synthetic Modifications : Introduce substituents at the triazole 4-position (e.g., pyridinyl vs. furanyl) via Ullmann coupling .
  • Binding Assays : Compare IC₅₀ values in enzyme inhibition assays (e.g., CYP450 isoforms). Bulkier groups (e.g., prop-2-en-1-yl) may sterically hinder binding, while polar groups (e.g., -NH₂) improve solubility .

Q. What methods validate enzyme inhibition mechanisms?

  • Methodological Answer :

  • Kinetic Studies : Use Lineweaver-Burk plots to determine inhibition type (competitive vs. non-competitive) .
  • Biophysical Validation : Employ surface plasmon resonance (SPR) to measure binding affinity (KD) and stoichiometry .
  • Mutagenesis : Engineer active-site mutations (e.g., Ala substitution of catalytic residues) to confirm interaction specificity .

Data Contradiction Analysis Example

Scenario : Conflicting reports on antifungal activity (MIC: 2 µg/mL vs. 32 µg/mL).
Resolution Workflow :

Verify compound purity via HPLC and elemental analysis .

Re-test activity using standardized fungal strains (ATCC) and RPMI-1640 medium .

Assess membrane permeability via propidium iodide uptake assays to rule out cell-wall penetration variability .

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